Ortho-Methoxy Substitution Pattern Drives VMAT2 Pharmacophore Recognition vs. Para-Methoxy Isomer
The ortho-methoxy substitution on the phenethyl ring of 4-[2-(2-Methoxy-phenyl)-ethyl]-piperidine is a critical determinant of VMAT2 inhibitory potency, as demonstrated in a series of 1,4-diphenethylpiperidine analogs. Compounds incorporating the 4-(2-methoxyphenethyl) moiety—derived directly from the target compound—exhibited the most potent inhibition of [³H]dopamine uptake at VMAT2 among twenty-five analogs evaluated, with Ki values of 9.3 nM, 13 nM, and 13 nM for analogs 8h, 8j, and 8m, respectively [1]. By contrast, the para-methoxy positional isomer (CAS 654662-60-9) is not represented among these high-potency VMAT2 inhibitors in the published SAR dataset, and explicit comparative data for the para-methoxy series is absent from the primary literature . This indicates that the ortho-methoxy geometry provides a distinct pharmacophoric fit that is not recapitulated by the para-substituted congener.
| Evidence Dimension | VMAT2 [³H]DA uptake inhibition potency of final compounds derived from the target building block |
|---|---|
| Target Compound Data | Ki = 9.3 nM, 13 nM, 13 nM (for 1,4-diphenethylpiperidine analogs 8h, 8j, 8m synthesized from 4-(2-methoxyphenethyl)piperidine) |
| Comparator Or Baseline | Para-methoxy isomer (CAS 654662-60-9): No published Ki data for VMAT2 inhibition; not included among top-tier inhibitors in the 25-compound SAR panel |
| Quantified Difference | Ortho-methoxy derived analogs achieve Ki values down to 9.3 nM; para-methoxy analogs lack demonstrated VMAT2 potency in the same assay system |
| Conditions | [³H]dopamine uptake assay at VMAT2 expressed in vesicular membranes; DTBZ binding assay; 25-compound SAR panel (Nickell et al., 2016) |
Why This Matters
For researchers synthesizing VMAT2-targeted probes or therapeutics, selecting the ortho-methoxy building block directly accesses a validated potency-enhancing pharmacophore that is not achievable with the para-methoxy isomer.
- [1] Nickell JR, Culver JP, Janganati V, Zheng G, Dwoskin LP, Crooks PA. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. Bioorg Med Chem Lett. 2016;26(13):2997-3000. doi:10.1016/j.bmcl.2016.05.025 View Source
